2-Bromo-5-(trifluoromethyl)mandelic acid
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Overview
Description
2-Bromo-5-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination of 5-(trifluoromethyl)mandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(trifluoromethyl)mandelic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Bromo-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with specific molecular targets. For instance, its bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-(Trifluoromethyl)mandelic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(trifluoromethyl)mandelic acid: Similar structure but with different substitution pattern, leading to distinct chemical properties.
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar functional groups but different core structure, affecting its reactivity and applications
Uniqueness: 2-Bromo-5-(trifluoromethyl)mandelic acid is unique due to the presence of both bromine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H6BrF3O3 |
---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
PADXAIUBOAXZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Br |
Origin of Product |
United States |
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